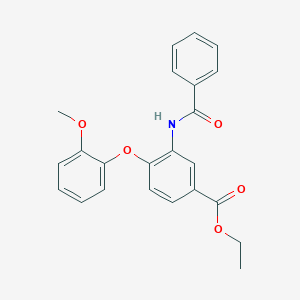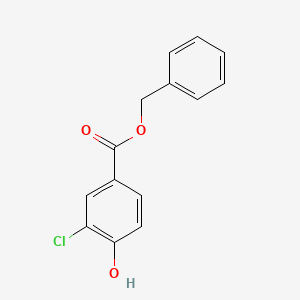
Benzyl 3-chloro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 3-chloro-4-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and microwave-assisted synthesis can also be employed to optimize the reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxybenzoic acid.
Reduction: Formation of benzyl 3-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of derivatives such as benzyl 3-amino-4-hydroxybenzoate or benzyl 3-thio-4-hydroxybenzoate.
Scientific Research Applications
Benzyl 3-chloro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybenzoate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Benzyl 3-chlorobenzoate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.
Benzyl 4-chlorobenzoate: The chlorine substituent is in a different position, affecting its chemical properties and reactivity.
Uniqueness
Benzyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring
Properties
CAS No. |
85303-64-6 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
benzyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
RXDJDBKNFDLEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


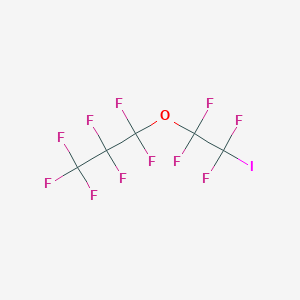
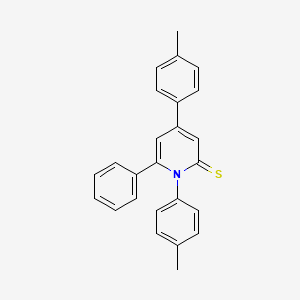
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
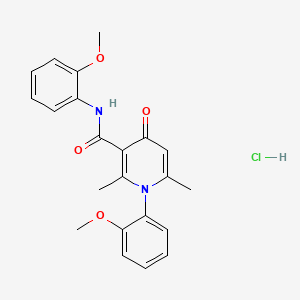
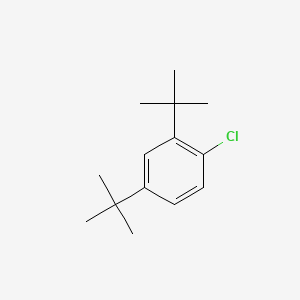
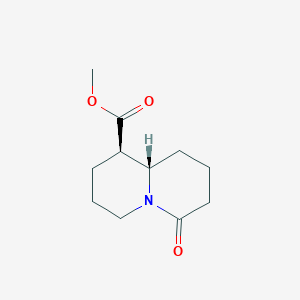

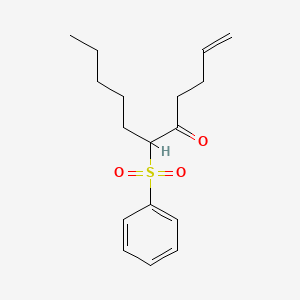
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
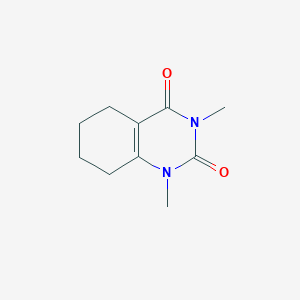
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
